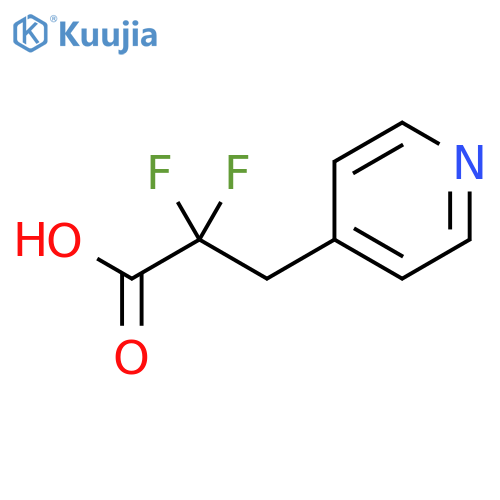Cas no 1473446-63-7 (Difluoro-pyridin-4-yl-acetic acid)

1473446-63-7 structure
商品名:Difluoro-pyridin-4-yl-acetic acid
CAS番号:1473446-63-7
MF:C8H7F2NO2
メガワット:187.14
CID:5295967
Difluoro-pyridin-4-yl-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinepropanoic acid, α,α-difluoro-
- 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid
- Difluoro-pyridin-4-yl-acetic acid
-
- インチ: 1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-1-3-11-4-2-6/h1-4H,5H2,(H,12,13)
- InChIKey: QGIVQSPZFVSHTP-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=NC=C1)C(F)(F)C(=O)O
Difluoro-pyridin-4-yl-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-789673-0.1g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-789673-1.0g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-789673-5.0g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-789673-0.05g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-789673-0.25g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-789673-2.5g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01089301-1g |
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 1g |
¥7441.0 | 2023-04-01 | |
| Enamine | EN300-789673-0.5g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-789673-10.0g |
2,2-difluoro-3-(pyridin-4-yl)propanoic acid |
1473446-63-7 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
Difluoro-pyridin-4-yl-acetic acid 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1473446-63-7 (Difluoro-pyridin-4-yl-acetic acid) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
